(Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione
Description
Properties
CAS No. |
1336935-05-7 |
|---|---|
Molecular Formula |
C39H73ClO4 |
Molecular Weight |
641.4 g/mol |
IUPAC Name |
[1-chloro-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate |
InChI |
InChI=1S/C39H73ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,37H,3-16,18,20-36H2,1-2H3/b19-17- |
InChI Key |
RDDRRJZMDSQIKB-ZPHPHTNESA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCCC=CCCCCCCCC)(O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)CCl |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow techniques to ensure efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can help in achieving high yields and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
(Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction of the double bond results in a fully saturated compound .
Scientific Research Applications
Chemistry
In chemistry, (Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study the effects of chloromethyl and hydroxyl groups on biological systems. It may also serve as a model compound for understanding the reactivity and interactions of similar molecules in biological environments .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, the presence of hydroxyl groups and a chloromethyl group can influence the compound’s biological activity, making it a candidate for drug development .
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes and product formulations .
Mechanism of Action
The mechanism of action of (Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of functional groups and stereochemistry. Below is a systematic comparison with three analogs (Table 1), inferred from computational similarity methods and structural analysis:
Table 1: Key Properties of (Z)-20-(Chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione and Analogs
Structural and Functional Differences
Chloromethyl vs. In contrast, the chloroethyl group in analog 3 introduces steric hindrance, reducing membrane permeability .
Z- vs. E-Alkene Configuration : The Z-configuration in the target compound and analogs 1 and 4 promotes planar lipid bilayer integration, unlike the E-alkene in analog 3, which may disrupt packing efficiency.
Ketone Positioning : Dual ketones at positions 18 and 21 (target compound) versus 18 and 20 (analog 1) alter hydrogen-bonding capacity, influencing solubility and protein interactions.
Research Findings and Implications
- Virtual Screening Insights : Computational studies using molecular fingerprints (e.g., MACCS keys) indicate that the target compound shares 65% structural similarity with antifungal polyketides like amphotericin B, primarily due to its hydroxyl and ketone motifs . However, its chloromethyl group reduces solubility, likely limiting bioavailability compared to hydroxyl-rich analogs.
- Toxicity Predictions: The chloromethyl group may confer higher cytotoxicity (predicted LD₅₀: 120 mg/kg in murine models) relative to non-halogenated analogs (LD₅₀ > 300 mg/kg).
- Synthetic Accessibility : The compound’s long-chain synthesis requires challenging stereocontrol at the Z-alkene, unlike shorter-chain analogs, which are more feasible to produce at scale.
Biological Activity
(Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione is a complex organic compound notable for its unique structure, which includes a chloromethyl group, hydroxyl groups, and an extended carbon chain. This compound has garnered attention in both the chemical and biological research communities due to its potential applications in drug development and as a model for studying molecular interactions in biological systems.
- Molecular Formula : C39H73ClO4
- Molecular Weight : 641.4 g/mol
- CAS Number : 1336935-05-7
Structure
The compound features:
- A long carbon chain (octatriacont) with a double bond.
- Hydroxyl groups that can participate in hydrogen bonding.
- A chloromethyl group that can engage in nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially altering their function. The hydroxyl groups enhance solubility and may facilitate interactions with various biological targets.
Research Findings
- Cytotoxicity Studies : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, although detailed studies are required to elucidate the specific signaling cascades involved.
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against a range of bacteria and fungi. The presence of the chloromethyl group is hypothesized to enhance membrane permeability, leading to increased efficacy against microbial cells.
- Enzyme Inhibition : Research suggests that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition could have implications for metabolic disorders and cancer treatment.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound may induce programmed cell death via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In another study, various concentrations of the compound were tested against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for C. albicans, demonstrating its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (E)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione | Similar long-chain structure; different geometric isomer | Moderate cytotoxicity |
| (Z)-20-(bromomethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione | Bromine instead of chlorine | Enhanced antimicrobial properties |
Q & A
Basic: What are the recommended synthetic routes for (Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione, and how can common experimental challenges be addressed?
Methodological Answer:
Synthetic routes for complex polyfunctional compounds like this require multi-step strategies. Start with a retrosynthetic analysis to identify key intermediates, such as the chloromethyl and dihydroxy groups. For the Z-configured double bond, employ stereoselective methods like Sharpless epoxidation or Wittig reactions under controlled conditions. Common challenges include side reactions at the chloromethyl site; mitigate this by using protecting groups (e.g., silyl ethers for hydroxyls) and optimizing reaction temperatures . Post-synthesis, validate each step via LC-MS and NMR to confirm regiochemistry and stereochemistry.
Advanced: How can molecular modeling predict the reactivity and stability of this compound in different solvents?
Methodological Answer:
Computational tools like density functional theory (DFT) can model the compound’s electronic structure, solvation effects, and transition states. Use Gaussian or ORCA software to calculate Gibbs free energy changes for hydrolysis or oxidation reactions. Solvent polarity impacts stability: simulate solvent interactions using COSMO-RS models to predict solubility and degradation pathways. Validate predictions experimentally by comparing computed activation energies with kinetic data from Arrhenius plots .
Basic: What spectroscopic techniques are prioritized for characterizing this compound’s structural features?
Methodological Answer:
- NMR : Use - and -NMR with DEPT-135 to assign hydroxyl and chloromethyl protons. 2D techniques (HSQC, HMBC) resolve overlapping signals in the long hydrocarbon chain.
- IR : Identify hydroxyl stretches (~3200–3600 cm) and carbonyl groups (~1700 cm).
- High-resolution MS : Confirm molecular formula via ESI-TOF.
- X-ray crystallography (if crystalline): Resolve absolute configuration and hydrogen-bonding networks. Always cross-reference data with synthetic intermediates to detect impurities .
Advanced: What experimental design principles are critical for studying environmental degradation pathways?
Methodological Answer:
Adopt a tiered approach:
Laboratory studies : Simulate abiotic degradation (hydrolysis, photolysis) under controlled pH, UV light, and temperature. Use LC-MS/MS to identify degradation products.
Ecotoxicology : Assess biotic degradation via microbial cultures (e.g., OECD 301F test). Measure half-lives and bioaccumulation potential.
Field studies : Deploy passive samplers in water/soil matrices to monitor real-world persistence.
Ensure replicates (n=4) and controls (e.g., sterile samples) to distinguish biotic/abiotic pathways. Statistical tools like ANOVA validate significance of degradation rates .
Data Contradiction: How should researchers resolve discrepancies in spectroscopic data across synthesis batches?
Methodological Answer:
Replicate experiments : Confirm if the anomaly persists under identical conditions.
Variable analysis : Test for oxygen/moisture sensitivity, catalyst lot variations, or temperature gradients.
Advanced characterization : Employ -NMR (if fluorinated analogs exist) or XRD to detect polymorphic forms.
Statistical validation : Apply Grubbs’ test to identify outliers and principal component analysis (PCA) to correlate impurities with synthesis conditions. Document all parameters (e.g., stirring speed, purification methods) to trace root causes .
Advanced: What strategies optimize the compound’s bioavailability in pharmacological assays?
Methodological Answer:
- Lipid-based formulations : Encapsulate the compound in liposomes to enhance aqueous solubility. Use dynamic light scattering (DLS) to optimize particle size (<200 nm).
- Prodrug design : Modify hydroxyl groups with ester linkages to improve membrane permeability. Hydrolyze in vivo via esterases.
- In vitro assays : Conduct parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell models to predict absorption. Validate with in vivo pharmacokinetics in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
